
N-(2-phenylethyl)-2-(4-quinoxalin-2-ylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-phenylethyl)-2-(4-quinoxalin-2-ylphenoxy)acetamide, also known as QX-314, is a highly potent and selective blocker of voltage-gated sodium channels. It is widely used in scientific research to study the physiological and biochemical effects of sodium channel blockade.
Wissenschaftliche Forschungsanwendungen
Structural and Fluorescence Properties
Research into the structural aspects of related quinoxaline derivatives, such as amide-containing isoquinoline derivatives, reveals the formation of gels and crystalline solids upon treatment with mineral acids. These compounds exhibit intriguing fluorescence properties upon interaction with different substances, suggesting potential applications in material science and sensor technology (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial and Antiprotozoal Activities
A series of N-substituted phenyl-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamides demonstrated significant antimicrobial and antiprotozoal activities. This highlights the potential of quinoxaline derivatives as lead compounds for developing new antimicrobial and antiprotozoal agents, showing promise in combating infectious diseases (Patel et al., 2017).
Antitubercular Potential
Quinoxaline derivatives have been identified as potent in vitro inhibitors of Mycobacterium tuberculosis growth, with certain synthesized compounds displaying minimum inhibitory concentration values as low as 0.05 μM. These findings suggest their potential application in developing novel therapeutic agents for tuberculosis, especially considering their activity against drug-resistant strains (Pissinate et al., 2016).
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN5O3/c1-13-2-8-16(9-3-13)29-19-18-24-26(20(28)25(18)11-10-22-19)12-17(27)23-15-6-4-14(21)5-7-15/h2-11H,12H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTNVDIKLSTVBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

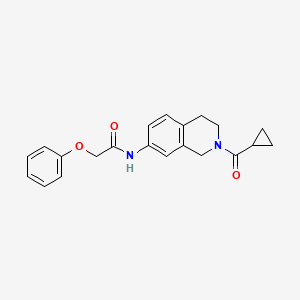
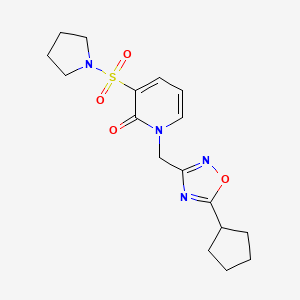
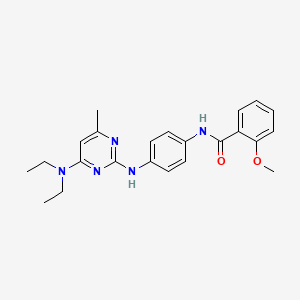
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2896908.png)
![5-[(3,4-dimethylphenyl)amino]-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2896909.png)
![2-{3-[(2,3-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B2896911.png)


![2-{5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline](/img/structure/B2896915.png)

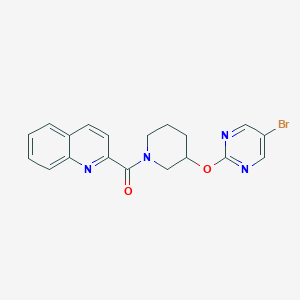
![1-[2-(3-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2896922.png)
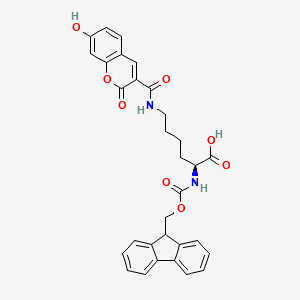
![3-[2-(4-methoxyphenoxy)ethyl]-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride](/img/structure/B2896925.png)